An In-depth Technical Guide to the Core Basic Properties of 5,7-Dimethylquinoline-3-carboxylic Acid
An In-depth Technical Guide to the Core Basic Properties of 5,7-Dimethylquinoline-3-carboxylic Acid
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in biological systems. This guide delves into the core basic properties of 5,7-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Quinoline derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The unique substitution pattern of 5,7-Dimethylquinoline-3-carboxylic acid, featuring both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, presents an interesting case study in molecular design and its influence on basicity and potential bioactivity.
This document provides a comprehensive analysis of the structural features influencing the basicity of the quinoline nitrogen, a predictive assessment of its acid-dissociation constants (pKa), detailed protocols for its synthesis and characterization, and an overview of its potential biological relevance.
Molecular Structure and Physicochemical Properties
5,7-Dimethylquinoline-3-carboxylic acid possesses a rigid, bicyclic aromatic core. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| CAS Number | 948293-95-6 | |
| Appearance | Solid |
Understanding the Basicity: A Tale of Two Substituents
The basicity of 5,7-Dimethylquinoline-3-carboxylic acid is primarily determined by the availability of the lone pair of electrons on the quinoline nitrogen atom for protonation. This property is quantified by the pKa of its conjugate acid. The molecule's unique substitution pattern creates a fascinating interplay of electronic effects.
-
Electron-Donating Methyl Groups: The two methyl groups at positions 5 and 7 are electron-donating through an inductive effect (+I). This increases the electron density on the quinoline ring system, including the nitrogen atom, thereby making the lone pair more available for protonation and increasing the basicity.
-
Electron-Withdrawing Carboxylic Acid Group: Conversely, the carboxylic acid group at the 3-position is strongly electron-withdrawing (-I, -M effects). This effect deactivates the ring and pulls electron density away from the nitrogen atom, which is expected to decrease its basicity.
The net effect on the basicity of the quinoline nitrogen will be a balance of these opposing electronic influences.
Predicted pKa Values
-
Quinoline: The parent quinoline molecule has a pKa of approximately 4.9 for its conjugate acid.
-
Methylquinolines: Methyl substitution generally increases the basicity of quinoline. For instance, 4-methylquinoline has a pKa of 5.67. The presence of two methyl groups on the benzene ring portion of the quinoline is expected to have a base-strengthening effect.
-
Quinoline-3-carboxylic acid: The presence of the electron-withdrawing carboxylic acid group significantly decreases the basicity of the quinoline nitrogen.
Considering these factors, it is reasonable to predict that 5,7-Dimethylquinoline-3-carboxylic acid will have two pKa values:
-
pKa₁ (Carboxylic Acid): This will correspond to the deprotonation of the carboxylic acid group and is expected to be in the range of 3-4 , typical for aromatic carboxylic acids.
-
pKa₂ (Quinolinium Ion): This will correspond to the deprotonation of the protonated quinoline nitrogen. Due to the strong electron-withdrawing effect of the carboxylic acid group, this value is predicted to be lower than that of quinoline (pKa < 4.9) , despite the presence of the electron-donating methyl groups.
The following diagram illustrates the acid-base equilibria of the molecule.
Caption: Acid-base equilibria of 5,7-Dimethylquinoline-3-carboxylic acid.
Synthesis and Characterization
A robust understanding of a compound's properties necessitates a reliable method for its synthesis and subsequent characterization.
Proposed Synthesis: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines[3]. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization[4]. For the synthesis of 5,7-Dimethylquinoline-3-carboxylic acid, the logical starting material would be 3,5-dimethylaniline.
The proposed synthetic workflow is outlined below:
Caption: Proposed Gould-Jacobs synthesis workflow.
Experimental Protocol for Gould-Jacobs Synthesis
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 130-150 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The resulting anilinomethylenemalonate intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or a high-boiling solvent setup), add a high-boiling inert solvent such as Dowtherm A.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the anilinomethylenemalonate intermediate from Step 1 to the hot solvent.
-
Maintain the reaction at this temperature for 30-60 minutes.
-
Cool the reaction mixture and collect the precipitated ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate by filtration.
Step 3 & 4: Hydrolysis and Acidification
-
Suspend the ester from Step 2 in a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the final product, 5,7-Dimethylquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
The synthesized 5,7-Dimethylquinoline-3-carboxylic acid should be thoroughly characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and carboxylic acid groups[5][6].
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), quinoline carboxylic acids typically show a prominent molecular ion peak followed by fragmentation involving the loss of the carboxyl group (-COOH) or carbon dioxide (-CO₂)[7][8].
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of 5,7-Dimethylquinoline-3-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit characteristic absorption bands corresponding to the π-π* transitions of the quinoline aromatic system[9][10]. The position and intensity of these bands are influenced by the substitution pattern.
Experimental Determination of pKa
A precise determination of the pKa values is essential for understanding the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is a reliable and widely used method for this purpose[11][12].
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the determination of the pKa values in an aqueous or mixed-solvent system.
Caption: Workflow for pKa determination by potentiometric titration.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Autoburette or manual burette
-
Jacketed titration vessel with a magnetic stirrer
-
Standardized solutions of NaOH and HCl (e.g., 0.1 M)
-
5,7-Dimethylquinoline-3-carboxylic acid
-
Suitable solvent (e.g., deionized water, or a water/methanol mixture for solubility)
Procedure:
-
Accurately weigh a sample of 5,7-Dimethylquinoline-3-carboxylic acid and dissolve it in a known volume of the chosen solvent in the titration vessel.
-
Calibrate the pH electrode using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and allow the reading to stabilize.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.
-
Continue the titration past the expected equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.
Potential Biological and Pharmacological Relevance
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[1][2]. While specific biological data for 5,7-Dimethylquinoline-3-carboxylic acid is not extensively reported, its structural features suggest potential areas of interest for drug discovery and development.
-
Anticancer Activity: Many quinoline derivatives have demonstrated significant anticancer properties[2]. The planar aromatic system of the quinoline ring allows for intercalation into DNA, and various substituents can modulate this activity and confer selectivity.
-
Antibacterial Activity: The quinolone class of antibiotics, which are structurally related to quinoline carboxylic acids, are potent inhibitors of bacterial DNA gyrase.
-
Other Activities: The versatility of the quinoline core has led to the development of drugs with anti-inflammatory, antiviral, and antimalarial activities.
The specific substitution pattern of 5,7-Dimethylquinoline-3-carboxylic acid may influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in these therapeutic areas.
Conclusion
This technical guide has provided a comprehensive overview of the core basic properties of 5,7-Dimethylquinoline-3-carboxylic acid. While experimental data for this specific molecule is limited, a thorough understanding of its structure and the electronic effects of its substituents allows for a reasoned prediction of its basicity and other physicochemical properties. The detailed protocols for its synthesis via the Gould-Jacobs reaction and for the experimental determination of its pKa values provide a solid foundation for researchers to further investigate this intriguing compound. The established importance of the quinoline scaffold in medicinal chemistry suggests that 5,7-Dimethylquinoline-3-carboxylic acid and its derivatives are worthy of exploration for their potential therapeutic applications.
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